2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid
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Overview
Description
2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid typically involves a condensation reaction between benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile, followed by a hydrolysis process . The reaction conditions include the use of a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid involves its ability to interact with various molecular targets. For example, it can bind to DNA grooves and exhibit DNA-cleavage properties, making it a potential anticancer agent . Additionally, the compound can inhibit tubulin polymerization, which is crucial for its antiprotozoal activity .
Comparison with Similar Compounds
2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid can be compared with other benzimidazole derivatives such as:
2-[(1H-benzimidazol-1-yl)methyl]benzonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
1-[(1H-benzimidazol-1-yl)methyl]benzene: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Similar structure but without the methyl group on the benzimidazole ring.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
62513-28-4 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
AYRKNGWVLKETDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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